molecular formula C6H6O3S2 B178803 5-(Methylsulfonyl)-2-thiophenecarbaldehyde CAS No. 177194-34-2

5-(Methylsulfonyl)-2-thiophenecarbaldehyde

Cat. No.: B178803
CAS No.: 177194-34-2
M. Wt: 190.2 g/mol
InChI Key: HIQYRHNJVSDOTH-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-thiophenecarbaldehyde: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the methylsulfonyl group and the aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemistry: 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may also be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, Methylsulfonylmethane (MSM), another sulfur-containing compound, has been shown to reduce oxidative stress and inflammation . It’s possible that 5-(Methylsulfonyl)-2-thiophenecarbaldehyde may have similar interactions with its targets, leading to changes in cellular function.

Biochemical Pathways

For instance, microbial resistance to arsenic can accompany with oxidation, reduction, or methylation of arsenic . The relevant genes are often plasmid borne but can also be found in the chromosome of the bacteria. Various operons, gene products, and biochemical pathways are involved in biotransformation of arsenic .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For example, MSM has been shown to protect muscles from damage by reducing the amount of oxidative stress damage incurred through exercise .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which involves organoboron reagents, is known to be influenced by the reaction conditions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Future Directions

The future directions for research on “5-(Methylsulfonyl)-2-thiophenecarbaldehyde” would depend on its potential applications. If it shows promise in areas like pharmaceuticals or materials science, future research could involve more detailed studies on its properties, synthesis methods, and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the sulfonylation of 2-thiophenecarbaldehyde using methylsulfonyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylsulfonyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(Methylsulfonyl)-2-thiophenecarboxylic acid.

    Reduction: 5-(Methylsulfonyl)-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is unique due to the presence of both the methylsulfonyl and aldehyde groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-methylsulfonylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQYRHNJVSDOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609148
Record name 5-(Methanesulfonyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177194-34-2
Record name 5-(Methanesulfonyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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